Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate
Description
Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS: 212688-02-3) is a brominated phenolic ester with the molecular formula C₉H₈Br₂O₃ and a molecular weight of 323.97 g/mol. Its structure features a phenyl ring substituted with two bromine atoms at the 3- and 5-positions, a hydroxyl group at the 4-position, and a methyl acetate moiety at the benzylic position. This compound is primarily utilized in research as a synthetic intermediate or for studying halogenated aromatic systems in drug discovery .
Key physicochemical properties include:
Properties
IUPAC Name |
methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQAKXFKIZTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate typically involves the bromination of 4-hydroxyphenylacetic acid followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dibromo-4-hydroxybenzaldehyde or 3,5-dibromo-4-hydroxybenzoic acid.
Reduction: Formation of 3,5-dibromo-4-hydroxyphenylmethanol.
Substitution: Formation of 3,5-diamino-4-hydroxyphenyl acetate or 3,5-dithio-4-hydroxyphenyl acetate.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound has been explored for its potential as an active ingredient in pharmaceuticals targeting conditions such as hyperuricemia and gout. Research indicates that derivatives of this compound may exhibit selective inhibition of uric acid reuptake, presenting a promising avenue for gout treatment .
-
Synthesis of Complex Molecules
- Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate serves as an intermediate in the synthesis of more complex organic compounds. For instance, it can be transformed into 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester under specific conditions (90-100°C) . This transformation highlights its utility in generating compounds with potential biological activity.
-
Antioxidant Studies
- Investigations into the antioxidant properties of related phenolic compounds have indicated that the presence of hydroxyl groups significantly enhances free radical scavenging activity. This compound's structure suggests it may possess similar properties, making it a candidate for further studies on antioxidant mechanisms .
Data Table: Summary of Applications
Case Studies
- Case Study on Uric Acid Inhibition
-
Synthesis Pathway Analysis
- Research focused on optimizing the synthesis pathway for producing 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester from this compound revealed critical reaction conditions that maximize yield while minimizing by-products. This work emphasizes the importance of this compound in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of brominated phenolic derivatives. Below is a detailed comparison with its closest structural analogs:
2.1. Structural and Functional Group Variations
Data Table: Comparative Overview
| Property | This compound | 3-Bromo-4-hydroxyphenylacetic acid | (E)-Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoate |
|---|---|---|---|
| CAS No. | 212688-02-3 | 1261815-87-5 | N/A |
| Molecular Weight | 323.97 | 231.05 | ~353.97 (estimated) |
| XLogP3 | 2.7 | ~1.5 | ~2.9 |
| Solubility | DMSO-soluble | Water-soluble (acid form) | Likely DMSO-soluble |
| Key Applications | Synthetic intermediate, drug discovery | Biochemical studies | Marine antifouling agents |
Biological Activity
Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, related studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The compound features a hydroxyl group and two bromine atoms on the aromatic ring, which are crucial for its biological interactions. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms may participate in halogen bonding, enhancing the compound's lipophilicity and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Hydrogen Bonding : The hydroxyl group facilitates interactions with enzymes or receptors.
- Halogen Bonding : The presence of bromine enhances the compound's affinity for biological targets through halogen bonding.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could lead to various pharmacological effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzo[b]furan have shown significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that modifications in the structure can lead to increased potency against human cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Benzo[b]furan derivative | 0.7 | KB cell line |
| Combretastatin-A4 | TBD | Various |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar brominated phenolic compounds have demonstrated activity against a range of pathogens. The presence of bromine in the structure is believed to enhance this activity due to its electron-withdrawing nature, which may improve the compound's interaction with microbial targets .
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated phenolic compounds to understand its unique properties:
| Compound Type | Description | Biological Activity |
|---|---|---|
| Methyl 2-(3-bromo-4-hydroxyphenyl)acetate | One bromine atom | Moderate activity |
| Methyl 2-(3,5-dichloro-4-hydroxyphenyl)acetate | Chlorine instead of bromine | Lower potency |
| Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate | Fluorine atoms | Variable activity |
This table illustrates that the presence of two bromine atoms in this compound may significantly enhance its reactivity and biological activity compared to other halogenated derivatives.
Case Studies and Research Findings
Several studies have highlighted the importance of structural modifications in enhancing biological activity:
- Antiproliferative Studies : A study on benzo[b]furan derivatives showed that introducing specific substituents could increase antiproliferative activity by several folds compared to unsubstituted analogs .
- Enzyme Inhibition Studies : Research on hemibastadin derivatives indicated that structural features such as hydroxyl groups and halogen substitutions play crucial roles in enzyme inhibitory activities .
Q & A
Q. What are the optimized methods for synthesizing Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate?
The synthesis typically involves bromination of a phenolic precursor. A validated approach includes:
- Bromination : Reacting 4-hydroxyphenyl derivatives with bromine (Br₂) in dichloromethane under controlled conditions (ice-cooling, absence of light) to achieve regioselective dibromination at the 3,5-positions .
- Esterification : Methylation of the intermediate using methyl iodide (CH₃I) in dimethylformamide (DMF) with diazabicycloundecane (DBU) as a base at 4°C for 3 hours .
- Purification : Column chromatography (silica gel, dichloromethane/ethyl acetate) is critical to isolate the pure product, with yields averaging 77–87% .
Q. How can the structure of this compound be confirmed experimentally?
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and ester functionality. For example, aromatic protons at δ 7.41–7.32 ppm and methyl ester signals at δ 3.68 ppm .
- X-ray Crystallography : Resolves the spatial arrangement of bromine and hydroxyl groups. Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 7.58 Å, b = 14.70 Å) provide definitive proof .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 447.2 for dibromo analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies often arise from impurities or solvent effects. Mitigation strategies include:
- Repetitive Recrystallization : Use ether/petroleum ether (60–80°C) to eliminate impurities affecting NMR or melting points .
- Cross-Validation : Compare experimental data with computational simulations (e.g., DFT calculations for NMR chemical shifts) or literature values for structurally similar compounds .
- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to unambiguously assign coupling patterns and resolve overlapping signals .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
SAR studies require systematic modifications and biological testing:
- Analog Synthesis : Replace bromine with other halogens (e.g., iodine) or modify the ester group. For example, bromination with N-bromosuccinimide (NBS) and AIBN in CCl₄ at 80°C produces regioselective analogs .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, A549) using in vitro growth inhibition protocols. IC₅₀ values are determined via standardized cell viability assays (e.g., MTT) .
- Computational Modeling : Dock analogs into target proteins (e.g., URAT1) to predict binding affinity and guide synthetic priorities .
Q. How can low yields in the bromination step be addressed?
Low yields often stem from incomplete bromination or side reactions. Optimize by:
- Controlled Stoichiometry : Use excess bromine (1.1–1.3 equivalents) to ensure complete di-substitution .
- Reaction Monitoring : Track progress via TLC (silica gel, dichloromethane/ethyl acetate 5:1) and quench unreacted bromine with sodium hydrogen sulfite (NaHSO₃) .
- Solvent Selection : Dichloromethane improves solubility of brominated intermediates compared to polar solvents .
Q. What strategies are effective for evaluating the compound’s bioactivity against urate transporters?
- In Vitro Transport Assays : Use transfected HEK293 cells expressing URAT1. Measure urate uptake inhibition via radiolabeled ¹⁴C-urate, with UR-1102 (a URAT1 inhibitor) as a positive control .
- Pharmacokinetic Profiling : Assess urinary excretion rates in primate models (e.g., Cebus monkeys) to estimate Emax values for urate clearance .
Methodological Notes
- Synthesis Safety : Bromine and methyl iodide require handling in fume hoods with appropriate PPE (gloves, goggles) .
- Data Reproducibility : Batch-specific analytical results (e.g., purity ≥98%) must be verified via HPLC or LC-MS .
- Ethical Compliance : Biological testing must adhere to institutional guidelines for cell line use and animal welfare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
